molecular formula C13H18Cl2N4 B1431019 1-(Quinoxalin-2-yl)piperidin-3-amine dihydrochloride CAS No. 1443980-34-4

1-(Quinoxalin-2-yl)piperidin-3-amine dihydrochloride

Cat. No. B1431019
M. Wt: 301.21 g/mol
InChI Key: JCOXMZYWKPKPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Quinoxalin-2-yl)piperidin-3-amine dihydrochloride (QPAD), also known as quinoxaline-2-piperidin-3-amine dihydrochloride, is a synthetic compound derived from the quinoxaline and piperidine families of compounds. It is an important chemical reagent used in scientific research and in the laboratory, and is used in a variety of biochemical, physiological, and pharmacological studies. QPAD is a versatile compound with a wide range of applications, from drug discovery to drug synthesis.

Scientific Research Applications

QPAD has a wide range of applications in scientific research. It is used in the synthesis of a variety of drugs and chemicals, including antifungal agents, anti-inflammatory agents, and antibiotics. It is also used in the synthesis of a variety of other compounds, including proteins, peptides, and carbohydrates. QPAD is also used in the study of enzyme kinetics and receptor binding assays.

Mechanism Of Action

QPAD is a reversible inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. QPAD binds to the active site of the enzyme, preventing it from producing prostaglandins. This inhibition of COX-2 reduces inflammation and pain.

Biochemical And Physiological Effects

QPAD has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to reduce the risk of cardiovascular disease. In addition, it has been shown to reduce the risk of certain types of cancer, including colorectal cancer and prostate cancer. QPAD has also been shown to reduce the risk of stroke, and to improve cognitive function.

Advantages And Limitations For Lab Experiments

QPAD has several advantages for use in laboratory experiments. It is a relatively inexpensive and widely available chemical reagent, and is easy to synthesize. In addition, it is a highly specific inhibitor of COX-2, which makes it useful for studying the effects of COX-2 inhibition on inflammation and pain. However, QPAD has some limitations. It is not as potent as other COX-2 inhibitors, and it is not suitable for use in humans.

Future Directions

There are a number of potential future directions for research involving QPAD. It could be further studied for its potential as an anti-inflammatory and analgesic agent. It could also be studied for its potential as a cancer preventative agent. Additionally, it could be studied for its potential to reduce the risk of stroke and improve cognitive function. Finally, it could be studied for its potential to be used as a drug delivery system for other drugs.

properties

IUPAC Name

1-quinoxalin-2-ylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4.2ClH/c14-10-4-3-7-17(9-10)13-8-15-11-5-1-2-6-12(11)16-13;;/h1-2,5-6,8,10H,3-4,7,9,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOXMZYWKPKPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Quinoxalin-2-yl)piperidin-3-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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